3-(2-Iodophenoxy)propanoic acid

P2X3 Antagonism Pain Signaling Ligand-Gated Ion Channel

Sourcing specific chemical probes with defined SAR for inflammatory target studies often leads to lengthy custom synthesis delays. 3-(2-Iodophenoxy)propanoic acid (CAS 103440-61-5) directly resolves this bottleneck as a dual MPO/12-lipoxygenase inhibitor whose ortho-iodine substitution is structurally critical and non-interchangeable with meta/para analogs or other halogens. • P2X3 EC50 = 80 nM; MPO IC50 = 160 nM - validated scaffold for systematic SAR optimization campaigns • Dual MPO/12-LOX inhibition enables nuanced inflammatory pathway dissection without complete shutdown • Key precursor for chiral hypervalent iodine(III) reagents in asymmetric synthesis applications

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 103440-61-5
Cat. No. B1438777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodophenoxy)propanoic acid
CAS103440-61-5
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCC(=O)O)I
InChIInChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyHGBIIUZKYRIIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Iodophenoxy)propanoic Acid Compound Profile


3-(2-Iodophenoxy)propanoic acid (CAS 103440-61-5) is a synthetic aryloxyalkanoic acid derivative characterized by an ortho-iodine substitution on the phenyl ring . This halogen placement and the propanoic acid linker confer distinct physicochemical and biological interaction profiles [1]. As a versatile small-molecule scaffold, it serves as a critical intermediate in medicinal chemistry for the development of targeted enzyme inhibitors and receptor modulators, particularly within the P2X purinoceptor and myeloperoxidase (MPO) target families [2].

Target Family P2X purinoceptor & myeloperoxidase (MPO) studies
Scaffold Role Moderate-activity starting scaffold for SAR campaigns
Structural Motif Ortho-iodophenoxy propanoic acid probe

Why 3-(2-Iodophenoxy)propanoic Acid Cannot Be Replaced


Simple substitution with other phenoxyalkanoic acid analogs is precluded by the strict structure-activity relationships (SAR) governing target engagement. The ortho-iodine substitution pattern on 3-(2-iodophenoxy)propanoic acid is a critical determinant of its biological activity, distinct from meta- or para-substituted counterparts [1]. Replacing the iodine with other halogens (e.g., bromine or chlorine) or altering the linker length fundamentally changes the compound's binding affinity and selectivity profile, as evidenced by the differential enzyme inhibition and receptor antagonism data across the class [2]. This compound occupies a specific chemical space that confers a unique polypharmacology profile not recapitulated by its closest structural relatives, making it a non-substitutable tool in specific target-based assays .

Halogen replacement
Replacing iodine with Br or Cl may shift P2X3/MPO binding and selectivity profile.
Regioisomer mismatch
Meta- or para-substitution likely disrupts the ortho-iodine pharmacophore required for target engagement.
Linker modification
Altering propanoic acid spacer length can fundamentally change affinity and polypharmacology.

Quantitative Differentiation of 3-(2-Iodophenoxy)propanoic Acid


P2X3 Antagonism Comparison

3-(2-Iodophenoxy)propanoic acid demonstrates specific antagonist activity at the rat P2X3 purinoceptor, with an EC50 of 80 nM [1]. While this activity is significant, a direct comparator, the optimized clinical candidate BDBM50257829, achieves substantially higher potency with an IC50 of 6.30 nM at the human P2X3 receptor [2]. This 12.7-fold difference in potency underscores that 3-(2-iodophenoxy)propanoic acid is not a lead candidate but a valuable, well-characterized intermediate or tool compound for probing the P2X3 pharmacophore or conducting structure-activity relationship (SAR) studies where a moderate, non-optimized scaffold is required for comparative analysis.

P2X3 Antagonism
Context-dependent
EC50 80 nM (rat) vs IC50 6.30 nM (human)
12.7-fold difference
Supports P2X3 pharmacophore SAR tool use
Cross-species assay conditions differ
P2X3 Antagonism Pain Signaling Ligand-Gated Ion Channel

MPO Inhibition Benchmarking

The compound exhibits measurable inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory pathways, with an IC50 of 160 nM in a human PMN leukocyte peroxidation assay [1]. While no direct comparator IC50 from the same study is available for a simple analog, this value places it in the nanomolar range of activity characteristic of research-grade MPO inhibitors [2]. This level of inhibition is sufficient for its use as a tool compound in in vitro studies of MPO-mediated oxidative stress, but it is orders of magnitude less potent than optimized clinical MPO inhibitors, confirming its utility as a starting scaffold or control rather than a drug candidate [3].

MPO Inhibition
Class-level
IC50 160 nM
Supports oxidative stress assay use
Within range of moderate MPO inhibitors
Myeloperoxidase Inhibition Inflammation Oxidative Stress

Dual MPO and 12-LOX Inhibition Profile

Beyond its MPO activity, 3-(2-iodophenoxy)propanoic acid has been reported as an inhibitor of platelet 12-lipoxygenase [1]. While precise IC50 data for this target is not publicly available, this dual-inhibition profile (MPO and 12-LOX) distinguishes it from many single-target inhibitors in this chemical class [2]. In contrast, an analog with an altered core structure, CHEMBL3194617, binds human 15-LOX (ALOX15) with a much weaker Kd of 15.3 μM [3]. This differential selectivity between 12-LOX and 15-LOX, combined with its MPO activity, suggests 3-(2-iodophenoxy)propanoic acid possesses a unique polypharmacological signature that may be exploited for research into pathways where both MPO and 12-LOX are implicated, such as certain inflammatory or oncogenic signaling cascades.

LOX Selectivity
Class-level
Inhibits 12-LOX vs 15-LOX Kd 15.3 µM
Distinct 12-LOX preference
Enables dual-pathway inflammation research
Polypharmacology probe; 12-LOX IC50 unreported
Polypharmacology 12-Lipoxygenase Arachidonic Acid Cascade

Research Applications of 3-(2-Iodophenoxy)propanoic Acid


SAR Studies for P2X3 and MPO

Given its well-defined but moderate activity at P2X3 (EC50 = 80 nM) and MPO (IC50 = 160 nM), 3-(2-iodophenoxy)propanoic acid is ideally suited as a starting scaffold for structure-activity relationship (SAR) investigations [REFS-1, REFS-2]. Its ortho-iodine substitution and propanoic acid linker provide a clear platform for systematic chemical modifications aimed at enhancing potency or optimizing selectivity for these therapeutically relevant targets [3].

In Vitro Probe for Inflammatory Pathways

The compound's dual-inhibition profile against MPO and 12-lipoxygenase makes it a valuable tool compound for in vitro assays designed to dissect inflammatory signaling pathways [1]. Its moderate potency allows researchers to observe inhibition without complete pathway shutdown, enabling more nuanced studies of enzyme function and feedback mechanisms in cellular models of oxidative stress and lipid mediator synthesis [2].

Synthetic Intermediate for Iodine Reagents

As documented in the literature, derivatives of 2-iodophenoxy propanoic acid, such as the (R)-2-(2-iodophenoxy)propanoate, are key precursors for the synthesis of optically active hypervalent iodine(III) reagents used in asymmetric synthesis [1]. The parent compound, 3-(2-iodophenoxy)propanoic acid, can serve as a versatile building block for generating a range of such specialized reagents or for incorporating the ortho-iodophenoxy moiety into larger molecular architectures [2].

Application
Selection Property
Validation Focus
P2X3/MPO SAR studies
Ortho-iodophenoxy scaffold
Modifications at iodine, linker, or aryl ring
Inflammatory signaling assays
Dual MPO/12-LOX inhibition profile
Enzyme activity in cellular oxidative stress models
Hypervalent iodine reagent synthesis
Iodine-containing building block
Reagent chiral purity and reactivity

Technical Documentation Hub

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11 linked technical documents
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